molecular formula C10H14N2 B8651657 5-Methyl-2-(pyrrolidin-3-yl)pyridine

5-Methyl-2-(pyrrolidin-3-yl)pyridine

Cat. No. B8651657
M. Wt: 162.23 g/mol
InChI Key: XABNCUHXJJNVFC-UHFFFAOYSA-N
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Patent
US09163012B2

Procedure details

To a stirred solution of tert-butyl 3-(5-methylpyridin-2-yl)pyrrolidine-1-carboxylate (260 mg, 1.0 mmol) in dry CH2Cl2 (3 mL) was added TFA (2 mL, 20% in CH2Cl2) dropwise at 0° C. The reaction mixture was stirred at rt for 3 h. TLC showed the disappearance of starting material. The reaction mixture was concentrated under vacuum to afford crude 5-methyl-2-(pyrrolidin-3-yl)pyridine (170 mg, 96%), which was used for the next step without purification.
Name
tert-butyl 3-(5-methylpyridin-2-yl)pyrrolidine-1-carboxylate
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[N:6][CH:7]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:12][CH2:11][NH:10][CH2:9]2)=[N:6][CH:7]=1

Inputs

Step One
Name
tert-butyl 3-(5-methylpyridin-2-yl)pyrrolidine-1-carboxylate
Quantity
260 mg
Type
reactant
Smiles
CC=1C=CC(=NC1)C1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=CC(=NC1)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 104.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.